
4,5-Dimethyl-2-((trimethylsilyl)ethynyl)aniline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4,5-Dimethyl-2-((trimethylsilyl)ethynyl)aniline is an organic compound with the molecular formula C13H19NSi. This compound is characterized by the presence of a trimethylsilyl group attached to an ethynyl group, which is further connected to an aniline ring substituted with two methyl groups at the 4 and 5 positions. It is a derivative of aniline and is used in various chemical reactions and applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
4,5-Dimethyl-2-((trimethylsilyl)ethynyl)aniline can be synthesized through a palladium-catalyzed reaction between 2-bromonitrobenzene and trimethylsilylacetylene . The reaction typically involves the use of a palladium catalyst, such as Pd(PPh3)4, in the presence of a base like potassium carbonate (K2CO3) in a solvent such as tetrahydrofuran (THF) or methanol. The reaction is carried out at room temperature and yields the desired product after purification.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, using larger reactors, and ensuring proper purification techniques to obtain high yields and purity.
Analyse Des Réactions Chimiques
Types of Reactions
4,5-Dimethyl-2-((trimethylsilyl)ethynyl)aniline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: The trimethylsilyl group can be substituted with other functional groups using reagents like potassium fluoride (KF) in methanol.
Common Reagents and Conditions
Oxidation: KMnO4 in acidic or neutral conditions.
Reduction: LiAlH4 in dry ether or NaBH4 in methanol.
Substitution: KF in methanol at room temperature.
Major Products Formed
Oxidation: Formation of corresponding quinones or nitro derivatives.
Reduction: Formation of amines or alcohols.
Substitution: Formation of ethynyl derivatives with different functional groups.
Applications De Recherche Scientifique
4,5-Dimethyl-2-((trimethylsilyl)ethynyl)aniline has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of complex molecules.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor in drug synthesis.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 4,5-Dimethyl-2-((trimethylsilyl)ethynyl)aniline involves its interaction with various molecular targets and pathways. The trimethylsilyl group enhances the compound’s stability and reactivity, allowing it to participate in diverse chemical reactions. The ethynyl group provides a site for further functionalization, enabling the compound to interact with different biological targets and pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
4-((Trimethylsilyl)ethynyl)aniline: Similar structure but lacks the dimethyl substitution on the aniline ring.
N,N-Dimethyl-4-((trimethylsilyl)ethynyl)aniline: Contains an additional dimethyl group on the nitrogen atom.
Uniqueness
4,5-Dimethyl-2-((trimethylsilyl)ethynyl)aniline is unique due to the presence of both the trimethylsilyl and dimethyl groups, which confer distinct chemical properties and reactivity. This combination allows for versatile applications in synthesis and research, distinguishing it from other similar compounds.
Propriétés
Formule moléculaire |
C13H19NSi |
|---|---|
Poids moléculaire |
217.38 g/mol |
Nom IUPAC |
4,5-dimethyl-2-(2-trimethylsilylethynyl)aniline |
InChI |
InChI=1S/C13H19NSi/c1-10-8-12(6-7-15(3,4)5)13(14)9-11(10)2/h8-9H,14H2,1-5H3 |
Clé InChI |
CXOZCOXBVXYSMX-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=C(C=C1C)N)C#C[Si](C)(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


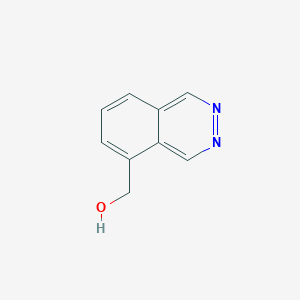
![disodium;[(2R)-3-hexadecanoyloxy-2-hydroxypropyl] phosphate](/img/structure/B13135509.png)
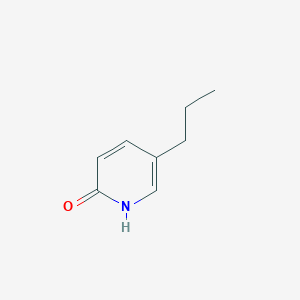
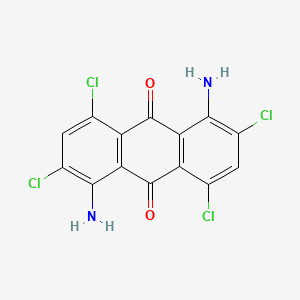
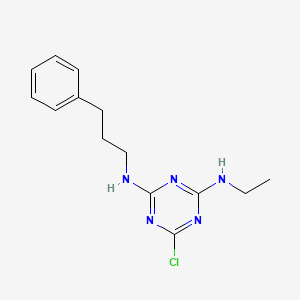
![6-Bromo-8-chloro-2-methylimidazo[1,2-a]pyrazin-3-amine](/img/structure/B13135552.png)
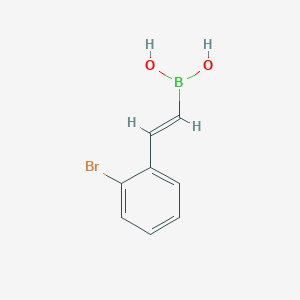
![Ethylbenzo[h]quinoline-2-carboxylate](/img/structure/B13135566.png)
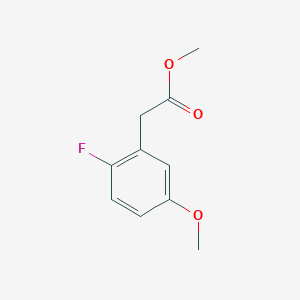
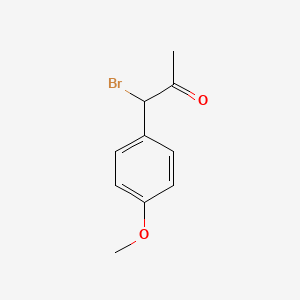
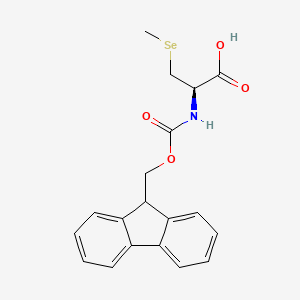
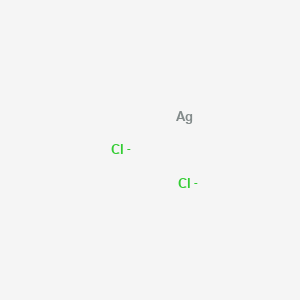
![6-Ethynyl-3H-[1,2,3]triazolo[4,5-b]pyridine](/img/structure/B13135598.png)

